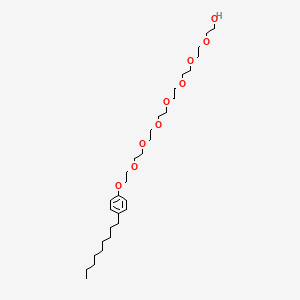

Nonylbenzene-PEG8-OH

Übersicht

Beschreibung

Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonylbenzene-PEG8-OH is synthesized through a series of chemical reactions involving the attachment of nonylbenzene to a PEG chain. The process typically involves the following steps:

Alkylation: Nonylbenzene is alkylated with ethylene oxide to form nonylbenzene-PEG.

Hydroxylation: The terminal hydroxyl group is introduced to the PEG chain, resulting in this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its application in PROTAC synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Nonylbenzene-PEG8-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Nonylbenzene-PEG8-OH has a wide range of applications in scientific research, including:

Wirkmechanismus

Nonylbenzene-PEG8-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nonylphenol ethoxylate: Similar in structure but lacks the specific PEG chain length and terminal hydroxyl group.

Igepal BC8: Another nonylphenol ethoxylate with different ethoxylation degrees.

Uniqueness

Nonylbenzene-PEG8-OH is unique due to its specific PEG chain length and terminal hydroxyl group, which make it particularly suitable for use as a PROTAC linker. Its ability to facilitate selective protein degradation sets it apart from other similar compounds .

Biologische Aktivität

Nonylbenzene-PEG8-OH, also known as 23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a compound characterized by its unique structure that combines a nonylphenyl group with a polyethylene glycol (PEG) moiety containing eight ethylene oxide units. This composition imparts both hydrophobic and hydrophilic properties to the compound, making it versatile for various applications in pharmaceuticals and industrial products. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity studies, and potential endocrine-disrupting effects.

- Molecular Formula : C₃₁H₅₆O₉

- Molecular Weight : 572.77 g/mol

- CAS Number : 41506-14-3

This compound exhibits its biological activity primarily through its interaction with biological membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for its function as a surfactant and emulsifier in pharmaceutical formulations and other applications.

1. Surfactant and Emulsifier Properties

This compound is utilized in various formulations due to its ability to stabilize emulsions and enhance solubility. Its surfactant properties are particularly valuable in drug delivery systems where improved bioavailability of hydrophobic drugs is required.

2. Endocrine Disruption

Research indicates that this compound may exhibit endocrine-disrupting properties due to its structural similarity to estrogen. This raises concerns about its potential effects on hormonal balance in humans and wildlife. The compound has been studied for its interactions with estrogen receptors, suggesting possible agonistic or antagonistic effects depending on concentration and exposure conditions.

3. Cytotoxicity Studies

Cytotoxicity assessments have shown varying results based on concentration and exposure time. Some studies indicate that at higher concentrations, this compound can induce cytotoxic effects in certain cell lines, while lower concentrations may be non-toxic or even promote cellular proliferation .

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated that concentrations above 100 µM led to significant cell death after 24 hours of exposure. The mechanism was attributed to oxidative stress and disruption of mitochondrial function.

Case Study 2: Impact on Endocrine Function

Another study focused on the endocrine-disrupting potential of this compound using an in vitro assay with MCF-7 breast cancer cells. The compound demonstrated estrogenic activity at low concentrations (1-10 nM), suggesting that it could mimic estrogen's effects on cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nonoxynol-9 | Polyethylene glycol ether | More ethylene oxide units; used as a spermicide |

| Octoxynol | Polyethylene glycol ether | Shorter alkyl chain; used as a surfactant |

| Triton X-100 | Nonionic detergent | Derived from octylphenol; widely used in laboratories |

This compound is distinguished by its specific combination of a long hydrophobic nonyl group and a hydrophilic PEG chain, allowing it to function effectively in both aqueous and non-aqueous environments.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPRRHYTDCWGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872586 | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41506-14-3, 27177-05-5 | |

| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Rokafenol N-8 on lung tissue, and what makes it unsuitable for dust control in coal mines?

A1: Research indicates that Rokafenol N-8 does not mitigate the harmful effects of coal mine dust on lung tissue and, in fact, exacerbates them [, ]. Studies on albino rats have shown that exposure to Rokafenol N-8, either through inhalation or intratracheal administration, leads to a significant increase in hydroxyproline levels in lung tissue [, ]. Hydroxyproline is a major component of collagen, and elevated levels suggest increased collagen deposition, a hallmark of pneumoconiosis, commonly known as "black lung" disease. Furthermore, Rokafenol N-8 failed to prevent the development of pneumoconiotic changes induced by coal dust []. These findings led to the conclusion that Rokafenol N-8 is not suitable for use as a dust control agent in coal mines due to its potential to worsen lung damage.

Q2: How does Rokafenol N-8 interact with other substances, particularly its effect on the adsorption of dyes and other surfactants onto chitin?

A2: Rokafenol N-8 exhibits complex interactions with other substances, particularly in adsorption processes involving chitin [, ]. Studies have revealed that the presence of Rokafenol N-8 significantly affects the adsorption of both dyes and other surfactants onto chitin, a natural biopolymer. In the case of vinyl-sulfonate dyes, Rokafenol N-8 competed for active sites on the chitin, resulting in reduced dye adsorption []. Conversely, Rokafenol N-8 enhanced the adsorption of a chlorotriazine dye, indicating that the nature of the dye influences the interaction []. Further research showed that Rokafenol N-8 exhibited lower adsorption onto chitin compared to anionic surfactants [], suggesting differences in their affinity for the chitin surface. These findings highlight the importance of understanding the specific interactions between Rokafenol N-8 and other substances in various applications.

Q3: What are the known toxicological effects of Rokafenol N-8?

A3: Rokafenol N-8 has been classified as a "weakly toxic substance" according to the Hodge and Sterner Chemical Substance Toxicity Classifications [, ]. Animal studies have shown that while it doesn't cause skin irritation, concentrated solutions (100%) can induce severe eye irritation (panophthalmia) []. Furthermore, repeated exposure to Rokafenol N-8, in conjunction with coal mine dust, was found to increase the severity of pathological changes in the liver of rats [], raising concerns about its potential long-term effects on organ health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.